![molecular formula C23H26FN3O2S2 B2741160 N-(1-(4-(2-fluorophenyl)piperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)benzenesulfonamide CAS No. 847381-27-5](/img/structure/B2741160.png)
N-(1-(4-(2-fluorophenyl)piperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)benzenesulfonamide
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Overview
Description
N-(1-(4-(2-fluorophenyl)piperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)benzenesulfonamide is a useful research compound. Its molecular formula is C23H26FN3O2S2 and its molecular weight is 459.6. The purity is usually 95%.
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Scientific Research Applications
Antimalarial Drug Development
GNF-Pf-1734 has been identified as a potential antimalarial drug. It has shown efficacy against the malaria parasite Plasmodium falciparum in vitro . The compound’s effectiveness against the malaria parasite makes it a promising candidate for further research and development in the field of antimalarial drug discovery.
Modulation of Multidrug Resistance
The compound has been associated with the modulation of multidrug resistance in Plasmodium falciparum. It has been found to interact with PfMFR3, a transporter protein in the parasite, which is thought to play a role in drug resistance . This suggests that GNF-Pf-1734 could be used to study and potentially overcome drug resistance mechanisms in malaria.
Chemical Genetics Research
GNF-Pf-1734 can be used in chemical genetics, a powerful method for assigning function to uncharacterized genes. It has been used as a phenotypic screening hit that kills both blood- and sexual-stage P. falciparum parasites . This makes it a valuable tool for studying the biology of the malaria parasite and identifying potential drug targets.
Study of Mitochondrial Transport
The compound has been linked to the study of mitochondrial transport. PfMFR3, the protein that GNF-Pf-1734 interacts with, is localized to the parasite’s mitochondrion . This suggests that the compound could be used to study mitochondrial transport mechanisms, which are crucial for the survival and functioning of the parasite.
Investigation of Structure-Activity Relationships
The structure of GNF-Pf-1734 allows for the investigation of structure-activity relationships (SARs). SARs are key to understanding how the structure of a drug affects its activity, which can inform the design of more effective drugs .
Exploration of Drug Sensitivity Variations
Given that the gene encoding PfMFR3 is naturally polymorphic, GNF-Pf-1734 could be used to explore variations in drug sensitivity. This could lead to a better understanding of why some strains of the malaria parasite are more resistant to certain drugs than others .
Mechanism of Action
Target of Action
GNF-Pf-1734, also known as N-(1-(4-(2-fluorophenyl)piperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)benzenesulfonamide, primarily targets the Plasmodium falciparum . This parasite is responsible for causing malaria, a significant global health issue .
Mode of Action
The compound interacts with the parasite in a unique way. Instead, it appears to have a different mechanism of action, which is yet to be fully understood .
Biochemical Pathways
It is known that the compound has a significant impact on the parasite’s metabolism . It is believed to disrupt key metabolic pathways, thereby inhibiting the growth and proliferation of the parasite .
Pharmacokinetics
It is known that the compound has a certain pharmacological advantage when prepared as a pure enantiomer . Despite this, the compound’s unfavorable physicochemical properties may limit its oral efficacy .
Result of Action
The primary result of GNF-Pf-1734’s action is the inhibition of the growth and proliferation of the Plasmodium falciparum parasite . This leads to a reduction in the severity of malaria symptoms and can potentially contribute to the eradication of the disease .
properties
IUPAC Name |
N-[1-[4-(2-fluorophenyl)piperazin-1-yl]-1-thiophen-2-ylpropan-2-yl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26FN3O2S2/c1-18(25-31(28,29)19-8-3-2-4-9-19)23(22-12-7-17-30-22)27-15-13-26(14-16-27)21-11-6-5-10-20(21)24/h2-12,17-18,23,25H,13-16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCOYPPMEIZENAO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C1=CC=CS1)N2CCN(CC2)C3=CC=CC=C3F)NS(=O)(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26FN3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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